molecular formula C6H12N2O3S2 B13147540 d-Cysteinyl-d-cysteine

d-Cysteinyl-d-cysteine

Cat. No.: B13147540
M. Wt: 224.3 g/mol
InChI Key: OABOXRPGTFRBFZ-QWWZWVQMSA-N
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Description

d-Cysteinyl-d-cysteine is a dipeptide composed of two d-cysteine molecules linked by a peptide bond. Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. The d-form of cysteine is less common in nature compared to the l-form, but it has unique properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Cysteinyl-d-cysteine typically involves the coupling of two d-cysteine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

d-Cysteinyl-d-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine can be oxidized to form disulfides, such as cystine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or other electrophiles can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides like cystine.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioether derivatives.

Scientific Research Applications

d-Cysteinyl-d-cysteine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying thiol chemistry.

    Biology: Investigated for its role in redox biology and as a component of antioxidant systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for glutathione synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of d-Cysteinyl-d-cysteine involves its thiol groups, which can participate in redox reactions. These thiol groups can act as nucleophiles, forming disulfide bonds or undergoing oxidation-reduction cycles. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    l-Cysteinyl-l-cysteine: The l-form of the dipeptide, which is more common in nature.

    Cystine: The oxidized form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.

    Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.

Uniqueness

d-Cysteinyl-d-cysteine is unique due to its d-configuration, which imparts different biochemical properties compared to its l-counterpart. This uniqueness makes it valuable for specific research applications, particularly in studying the stereochemistry of biological molecules and their interactions.

Properties

Molecular Formula

C6H12N2O3S2

Molecular Weight

224.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1

InChI Key

OABOXRPGTFRBFZ-QWWZWVQMSA-N

Isomeric SMILES

C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)O)N)S

Origin of Product

United States

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